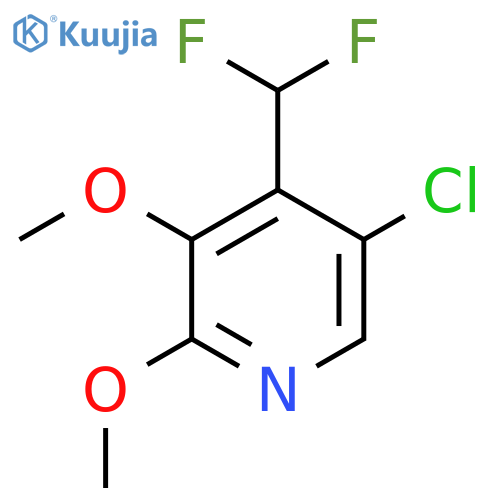Cas no 1805284-27-8 (5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine)
5-クロロ-4-(ジフルオロメチル)-2,3-ジメトキシピリジンは、高度に機能化されたピリジン誘導体であり、有機合成や医薬品中間体として重要な役割を果たします。特に、ジフルオロメチル基とメトキシ基の組み合わせにより、電子特性や反応性が調整可能で、複雑な分子構築に有用です。クロロ基の存在は求核置換反応のサイトを提供し、さらなる修飾が容易です。この化合物は高い化学的安定性を示し、厳しい反応条件にも耐えられるため、多段階合成プロセスでの利用に適しています。医薬品開発分野では、生物活性化合物の合成中間体としての潜在性が注目されています。

1805284-27-8 structure
商品名:5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine
CAS番号:1805284-27-8
MF:C8H8ClF2NO2
メガワット:223.604428291321
CID:4811347
5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine
-
- インチ: 1S/C8H8ClF2NO2/c1-13-6-5(7(10)11)4(9)3-12-8(6)14-2/h3,7H,1-2H3
- InChIKey: LUOJNWAQEYVCRD-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(C(=C1C(F)F)OC)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 185
- トポロジー分子極性表面積: 31.4
- 疎水性パラメータ計算基準値(XlogP): 2.4
5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029071623-250mg |
5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine |
1805284-27-8 | 97% | 250mg |
$480.00 | 2022-04-01 | |
| Alichem | A029071623-500mg |
5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine |
1805284-27-8 | 97% | 500mg |
$839.45 | 2022-04-01 | |
| Alichem | A029071623-1g |
5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine |
1805284-27-8 | 97% | 1g |
$1,534.70 | 2022-04-01 |
5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine 関連文献
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
1805284-27-8 (5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine) 関連製品
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
